Cas no 2137549-76-7 (methyl 5-amino-4-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate)

Methyl 5-amino-4-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound with a cyclohexyl substituent and a fluorophenyl group. Its structure features a reactive amino group and an ester functionality, making it a versatile intermediate in organic synthesis and medicinal chemistry. The cyclohexyl moiety enhances lipophilicity, while the 4-fluorophenyl group can influence electronic properties and binding affinity in target interactions. The ester group allows for further derivatization, enabling applications in the development of pharmaceuticals or agrochemicals. This compound is particularly valuable for researchers exploring structure-activity relationships in drug discovery or designing novel bioactive molecules. Its well-defined synthetic route ensures reproducibility for industrial and academic use.
methyl 5-amino-4-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate structure
2137549-76-7 structure
商品名:methyl 5-amino-4-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
CAS番号:2137549-76-7
MF:C17H20FN3O2
メガワット:317.35800743103
CID:6404867
PubChem ID:165486038

methyl 5-amino-4-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-1121136
    • 2137549-76-7
    • methyl 5-amino-4-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
    • インチ: 1S/C17H20FN3O2/c1-23-17(22)15-14(11-5-3-2-4-6-11)16(19)21(20-15)13-9-7-12(18)8-10-13/h7-11H,2-6,19H2,1H3
    • InChIKey: JPKBJYTYKDJLSN-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)N1C(=C(C(C(=O)OC)=N1)C1CCCCC1)N

計算された属性

  • せいみつぶんしりょう: 317.15395505g/mol
  • どういたいしつりょう: 317.15395505g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 409
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 70.1Ų

methyl 5-amino-4-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1121136-1g
2137549-76-7 95%
1g
$728.0 2023-10-27
Enamine
EN300-1121136-0.1g
2137549-76-7 95%
0.1g
$640.0 2023-10-27
Enamine
EN300-1121136-0.05g
2137549-76-7 95%
0.05g
$612.0 2023-10-27
Enamine
EN300-1121136-0.25g
2137549-76-7 95%
0.25g
$670.0 2023-10-27
Enamine
EN300-1121136-5g
2137549-76-7 95%
5g
$2110.0 2023-10-27
Enamine
EN300-1121136-0.5g
2137549-76-7 95%
0.5g
$699.0 2023-10-27
Enamine
EN300-1121136-1.0g
2137549-76-7
1g
$728.0 2023-06-09
Enamine
EN300-1121136-2.5g
2137549-76-7 95%
2.5g
$1428.0 2023-10-27
Enamine
EN300-1121136-5.0g
2137549-76-7
5g
$2110.0 2023-06-09
Enamine
EN300-1121136-10.0g
2137549-76-7
10g
$3131.0 2023-06-09

methyl 5-amino-4-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate 関連文献

methyl 5-amino-4-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylateに関する追加情報

Methyl 5-Amino-4-Cyclohexyl-1-(4-Fluorophenyl)-1H-Pyrazole-3-Carboxylate: A Comprehensive Overview

Methyl 5-amino-4-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, also known by its CAS registry number CAS No. 2137549-76-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring with various substituents, including an amino group, a cyclohexyl group, and a fluorophenyl group. The presence of these functional groups makes it a versatile molecule with potential applications in drug discovery and development.

The synthesis of methyl 5-amino-4-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate involves a series of well-established organic reactions, including nucleophilic substitutions, condensations, and cyclizations. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have also explored the stereochemistry of this molecule, revealing its potential to exist in multiple stereoisomeric forms, which could have distinct biological activities.

In terms of pharmacological properties, methyl 5-amino-4-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has shown promising results in preclinical studies. It exhibits selective binding to certain receptors and enzymes, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Recent studies have highlighted its ability to modulate cellular signaling pathways involved in inflammation and apoptosis, further underscoring its therapeutic potential.

The structural features of this compound play a crucial role in its biological activity. The pyrazole ring serves as a scaffold for the attachment of diverse functional groups, while the cyclohexyl group contributes to its lipophilicity and bioavailability. The fluorophenyl substituent enhances the molecule's stability and selectivity towards specific targets. These characteristics make methyl 5-amino-4-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate a valuable tool for exploring novel therapeutic strategies.

From an analytical standpoint, the characterization of this compound has been achieved through advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods have provided detailed insights into its molecular structure and conformational properties. Additionally, computational modeling studies have been conducted to predict its binding affinity to various biological targets, further aiding in its optimization for therapeutic use.

Recent research has also focused on the scalability of this compound's synthesis for large-scale production. Efforts have been made to develop cost-effective and environmentally friendly synthetic routes that minimize waste generation and energy consumption. These advancements are critical for transitioning this compound from the laboratory to clinical trials and eventual commercialization.

In conclusion, methyl 5-amino-4-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate represents a compelling example of how modern organic chemistry can yield molecules with intricate structures and significant biological relevance. Its unique combination of functional groups, coupled with recent research findings, positions it as a promising candidate for future drug development efforts.

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